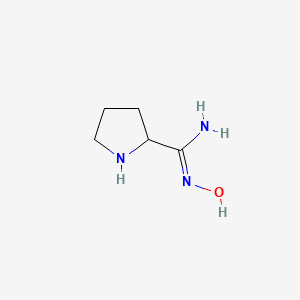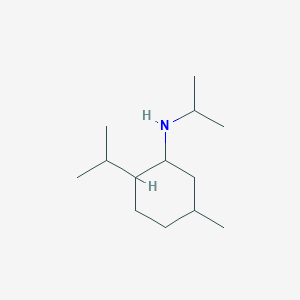
Isopropyl-(2-isopropyl-5-methylcyclohexyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N,2-bis(propan-2-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C13H27N and a molecular weight of 197.36 g/mol . It is also known by its IUPAC name, N,2-diisopropyl-5-methylcyclohexanamine . This compound is characterized by its cyclohexane ring substituted with methyl and isopropyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N,2-bis(propan-2-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives. One common method includes the reaction of cyclohexanone with isopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 5-methyl-N,2-bis(propan-2-yl)cyclohexan-1-amine may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N,2-bis(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Secondary amines, alcohols
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
5-methyl-N,2-bis(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methyl-N,2-bis(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-(propan-2-yl)cyclohexan-1-amine: Similar in structure but differs in the position of the isopropyl groups.
N-[(4-methylphenyl)methyl]-2-(propan-2-yl)cyclohexan-1-amine: Contains an additional phenyl group, which alters its chemical properties and applications.
Uniqueness
5-methyl-N,2-bis(propan-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in various fields of research and industrial applications .
Properties
Molecular Formula |
C13H27N |
|---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
5-methyl-N,2-di(propan-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-9(2)12-7-6-11(5)8-13(12)14-10(3)4/h9-14H,6-8H2,1-5H3 |
InChI Key |
CVSPPCVCFBKWLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)NC(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



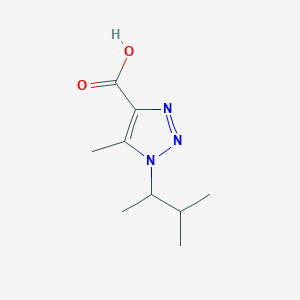
![1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane](/img/structure/B13286565.png)
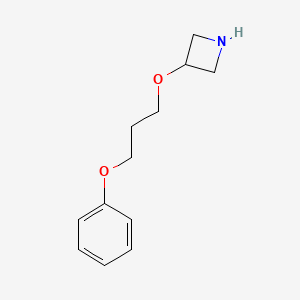
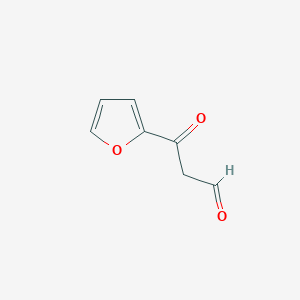

![2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid](/img/structure/B13286589.png)

![1-[(3-Methylcyclopentyl)amino]propan-2-ol](/img/structure/B13286598.png)
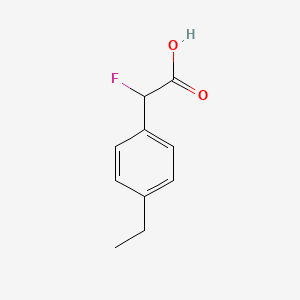
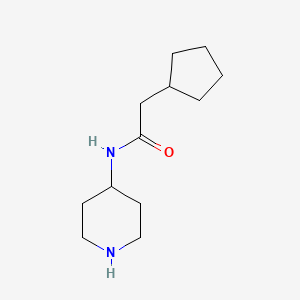
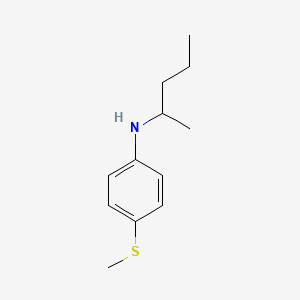
![Hexyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13286615.png)
